![molecular formula C5H10ClN5O B1374547 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride CAS No. 1256264-87-5](/img/structure/B1374547.png)
2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride
Overview
Description
2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride is a chemical compound with the molecular formula C5H10ClN5O. It is a specialty product often used in proteomics research and other scientific studies . This compound is known for its unique structure, which includes a pyrazole ring and an acetohydrazide group, making it a valuable tool in various research applications.
Mechanism of Action
- Pyrazole derivatives, like 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide, often interact with enzymes, receptors, or other proteins involved in biological processes .
- However, pyrazole derivatives have been explored for their potential in various biological contexts, including anti-inflammatory, antimicrobial, and antitumor activities .
Target of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride typically involves the reaction of 4-amino-1H-pyrazole with acetohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group in the pyrazole ring can participate in substitution reactions with various reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while substitution reactions can introduce new substituents to the pyrazole ring .
Scientific Research Applications
Medicinal Chemistry
This compound has been extensively studied for its potential therapeutic properties:
- Antimicrobial Activity : Research indicates that derivatives of 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride exhibit significant activity against various pathogens, including E. coli and S. aureus. For instance, one derivative demonstrated superior antipromastigote activity against leishmaniasis, outperforming standard treatments like miltefosine and amphotericin B .
- Antitumor Properties : Some derivatives have shown promising antitumor activity. A study reported that specific compounds induced apoptosis in cancer cell lines, indicating their potential as anticancer agents .
Biochemistry
The compound is also utilized in biochemical research:
- Enzyme Inhibition Studies : It has been employed to investigate enzyme interactions and protein binding, which are crucial for understanding metabolic pathways and developing enzyme inhibitors .
- Antioxidant Activity : Pyrazole derivatives, including this compound, have been studied for their antioxidant properties, contributing to the understanding of oxidative stress in biological systems .
Microbiology
In microbiological research, the compound's derivatives have been evaluated for their efficacy against various microorganisms:
- Antileishmanial and Antimalarial Activities : Several studies have highlighted the effectiveness of these compounds in treating parasitic infections, showcasing their potential role in drug development for tropical diseases .
Computational Biology
The compound has been used in computational studies to model its interactions with biological targets:
- Molecular Docking Studies : These studies help predict the binding affinity of the compound to specific proteins, providing insights into its mechanism of action and guiding future drug design efforts .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide
- 2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride
Uniqueness
2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride is unique due to its specific structure, which includes both a pyrazole ring and an acetohydrazide group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various research applications .
Biological Activity
2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride is a compound with significant potential in medicinal chemistry, characterized by its unique structural features that include a pyrazole ring and an acetohydrazide moiety. Its molecular formula is C₅H₁₀ClN₅O, and it has a molecular weight of approximately 155.16 g/mol. This compound is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound's structure contributes to its biological activity. The presence of the pyrazole ring is associated with various pharmacological effects, while the acetohydrazide group enhances its reactivity.
Property | Details |
---|---|
Molecular Formula | C₅H₁₀ClN₅O |
Molecular Weight | 155.16 g/mol |
Solubility | High (as hydrochloride salt) |
Biological Activities | Antimicrobial, anti-inflammatory, anticancer |
The biological activities of this compound are believed to stem from its ability to interact with various molecular targets, such as enzymes and receptors involved in inflammatory and cancer pathways. The compound may modulate these targets, leading to therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various pathogens, including bacteria and fungi.
Case Study: Antimicrobial Evaluation
A study evaluated the minimum inhibitory concentration (MIC) of this compound against several bacterial strains. The results indicated potent activity, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. It has been shown to reduce inflammation in cellular models by inhibiting pro-inflammatory cytokines and modulating glial cell activation.
Research Findings:
In vivo studies demonstrated that derivatives of this compound could significantly reduce inflammation in models of neuroinflammation, showcasing its potential for treating conditions like Alzheimer's disease .
Anticancer Activity
This compound has shown promising anticancer activity in various studies. It has been tested against multiple cancer cell lines, revealing significant antiproliferative effects.
Table: Anticancer Activity Against Cell Lines
Cell Line | IC50 (μM) | Effect |
---|---|---|
HepG2 | 54.25 | Moderate inhibition |
HeLa | 38.44 | Significant inhibition |
A549 | 49.85 | Induces autophagy |
These findings suggest that the compound may induce apoptosis in cancer cells while sparing normal cells, highlighting its selective toxicity .
Properties
IUPAC Name |
2-(4-aminopyrazol-1-yl)acetohydrazide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O.ClH/c6-4-1-8-10(2-4)3-5(11)9-7;/h1-2H,3,6-7H2,(H,9,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILOWNBXINQTLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)NN)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256264-87-5 | |
Record name | 1H-Pyrazole-1-acetic acid, 4-amino-, hydrazide, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256264-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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